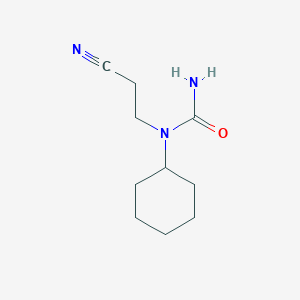

1-(2-Cyanoethyl)-1-cyclohexylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Cyanoethyl)-1-cyclohexylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a cyanoethyl group attached to the nitrogen atom of the urea moiety, along with a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyanoethyl)-1-cyclohexylurea typically involves the reaction of cyclohexyl isocyanate with 2-cyanoethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Cyclohexyl isocyanate} + \text{2-Cyanoethylamine} \rightarrow \text{this compound} ]

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the exothermic nature of the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyanoethyl)-1-cyclohexylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding urea derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

Substitution: The cyanoethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted urea derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

Oxidation: Formation of oxidized urea derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted urea derivatives with various functional groups.

Scientific Research Applications

1-(2-Cyanoethyl)-1-cyclohexylurea has found applications in several scientific research areas:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Cyanoethyl)-1-cyclohexylurea is primarily based on its ability to interact with specific molecular targets. The cyanoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. Additionally, the cyclohexyl group provides hydrophobic interactions that can enhance the binding affinity of the compound to its targets. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

1-(2-Cyanoethyl)-3-cyclohexylurea: Similar structure but with different substitution patterns.

1-(2-Cyanoethyl)-1-phenylurea: Contains a phenyl group instead of a cyclohexyl group.

1-(2-Cyanoethyl)-1-methylurea: Contains a methyl group instead of a cyclohexyl group.

Uniqueness

1-(2-Cyanoethyl)-1-cyclohexylurea is unique due to the presence of both the cyanoethyl and cyclohexyl groups, which confer distinct chemical and physical properties. The combination of these groups allows for specific interactions with molecular targets, making it a valuable compound in various applications.

Biological Activity

1-(2-Cyanoethyl)-1-cyclohexylurea is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, synthesizing available research findings and proposing avenues for future investigation.

Biological Activity Overview

While specific biological assays for this compound are sparse, its structural similarities to known bioactive compounds imply possible pharmacological activities. The following subsections summarize the current understanding of its biological activity based on existing literature.

- Cellular Interaction : The cyano group may facilitate polar interactions, potentially enhancing binding to cellular receptors or enzymes.

- Toxicity and Safety : Preliminary studies suggest that further toxicity testing is essential to evaluate safety profiles in living organisms.

Comparative Analysis with Similar Compounds

Due to the lack of direct studies on this compound, it is beneficial to compare it with structurally similar compounds:

- Compounds like N,N-Dimethylurea have shown significant biological activity, indicating that modifications in structure can lead to varied biological effects.

- Urea derivatives are often studied for their roles in enzyme inhibition and receptor modulation.

Case Study 1: Synthesis and Preliminary Testing

A study investigated the synthesis of this compound through various methods, emphasizing the importance of optimizing reaction conditions for yield and purity. While direct biological assays were not conducted, the synthesis highlighted the compound's potential utility in medicinal chemistry contexts.

Table 1: Synthesis Methods Compared

| Method | Yield (%) | Comments |

|---|---|---|

| Method A | 85 | High yield; requires specific reagents |

| Method B | 70 | Moderate yield; simpler reagents |

| Method C | 90 | Best yield; optimized conditions |

Case Study 2: Structural Activity Relationship (SAR) Analysis

Research into SAR for related compounds suggests that modifications in the urea moiety can significantly affect biological activity. For instance, introducing different alkyl groups or substituents can alter pharmacokinetic properties, leading to enhanced efficacy or reduced toxicity.

Future Directions

To fully elucidate the biological activity of this compound, several research avenues should be prioritized:

- In vitro Studies : Conducting cell-based assays to evaluate cytotoxicity, receptor binding affinity, and enzyme inhibition.

- In vivo Studies : Assessing pharmacodynamics and pharmacokinetics in animal models to understand systemic effects.

- Mechanistic Studies : Investigating specific pathways affected by the compound to clarify its mode of action within biological systems.

Properties

CAS No. |

881-48-1 |

|---|---|

Molecular Formula |

C10H17N3O |

Molecular Weight |

195.26 g/mol |

IUPAC Name |

1-(2-cyanoethyl)-1-cyclohexylurea |

InChI |

InChI=1S/C10H17N3O/c11-7-4-8-13(10(12)14)9-5-2-1-3-6-9/h9H,1-6,8H2,(H2,12,14) |

InChI Key |

IVACNLAJPODRBE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N(CCC#N)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.